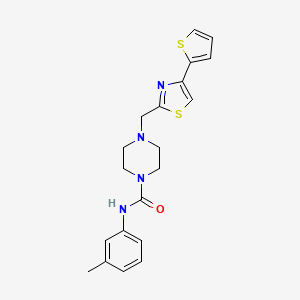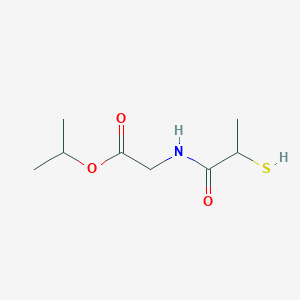
Propan-2-yl 2-(2-sulfanylpropanamido)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 2-(2-sulfanylpropanamido)acetate, also known as isopropyl (2-mercaptopropanoyl)glycinate, is a chemical compound with the molecular formula C8H15NO3S . It has a molecular weight of 205.28 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C8H15NO3S/c1-5(2)12-7(10)4-9-8(11)6(3)13/h5-6,13H,4H2,1-3H3,(H,9,11) . This code provides a unique representation of the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Solvation Theory and Chemical Interactions
Research on the enthalpies of transfer of various solutes, including propan-2-ol derivatives, from acetonitrile to methanol mixtures, sheds light on their solvation behaviors. These studies are crucial for understanding solvent-solute interactions, which are fundamental in chemical synthesis and material science. The findings indicate that most solutes interact more strongly with methanol than with acetonitrile, pointing to the importance of selecting appropriate solvents for chemical reactions and material processing (Costigan et al., 1991).
Catalytic Applications
The catalytic conversion of propan-2-ol on carbon catalysts has been studied to understand its decomposition pathways. These insights are crucial for industrial applications, such as the synthesis of chemicals and fuels. The research highlights the importance of surface chemistry in catalysis and offers a pathway to designing more efficient catalysts (Szymański & Rychlicki, 1993).
Material Science and Drug Delivery
Studies on chitosan/xanthan gum-based hydrogels for drug delivery systems demonstrate the potential of propan-2-ol derivatives in creating materials for controlled release of drugs. These hydrogels, which can encapsulate and release drugs in a controlled manner, are of significant interest for pharmaceutical applications, especially in improving the efficacy and safety profiles of medications (Malik et al., 2020).
Chemical Synthesis and Reactivity
Research into the synthesis and reactivity of compounds related to Propan-2-yl 2-(2-sulfanylpropanamido)acetate, such as the study on the synthesis of 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters, offers insights into new synthetic pathways. These pathways are crucial for the development of novel compounds with potential applications in medicine and industry (Tarasova et al., 2019).
Environmental Applications
The conversion of Propan-2-ol on zeolites highlights its role in environmental applications, such as pollution control and the synthesis of environmentally friendly products. This research provides valuable insights into the use of zeolites for the efficient conversion of organic compounds, which is critical for environmental protection and sustainability (Hunger & Horvath, 1997).
Eigenschaften
IUPAC Name |
propan-2-yl 2-(2-sulfanylpropanoylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S/c1-5(2)12-7(10)4-9-8(11)6(3)13/h5-6,13H,4H2,1-3H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXNPIVUXOFKQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CNC(=O)C(C)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3As,5S,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine-5-carboxylic acid](/img/structure/B2563664.png)
![N-(3,5-dimethylphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2563665.png)
![N-(4-ethoxyphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2563667.png)


![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2563673.png)
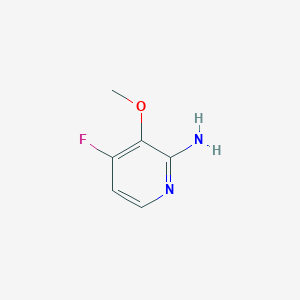
![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2563677.png)
![(5E)-5-[(2-fluorophenyl)methylidene]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2563680.png)
![3-((1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2563681.png)
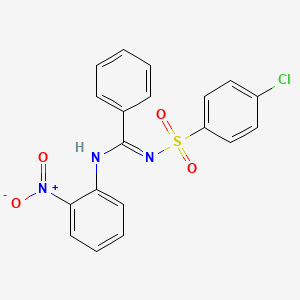
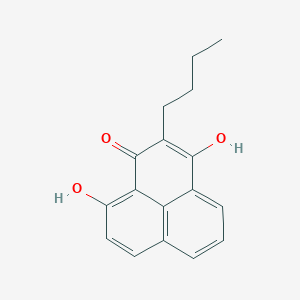
![4-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2563684.png)
